molecular formula C26H25N3O3S2 B2817157 4-(azepane-1-sulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 361173-44-6

4-(azepane-1-sulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2817157
CAS No.: 361173-44-6
M. Wt: 491.62
InChI Key: PREIFDZNMUKTDK-UHFFFAOYSA-N
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Description

4-(azepane-1-sulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3-benzothiazole moiety via a phenyl ring at the 3-position. The azepane (a seven-membered saturated ring) sulfonyl group at the para position of the benzamide confers unique steric and electronic properties.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c30-25(19-12-14-22(15-13-19)34(31,32)29-16-5-1-2-6-17-29)27-21-9-7-8-20(18-21)26-28-23-10-3-4-11-24(23)33-26/h3-4,7-15,18H,1-2,5-6,16-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREIFDZNMUKTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-sulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring.

    Attachment of the Benzamide Core: The benzothiazole derivative is then reacted with a substituted benzoyl chloride to form the benzamide linkage.

    Introduction of the Azepane Sulfonyl Group: The final step involves the sulfonylation of the benzamide derivative with azepane sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(azepane-1-sulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the benzothiazole moiety, depending on the reagents and conditions used.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(azepane-1-sulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(azepane-1-sulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azepane sulfonyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and their implications:

Compound Name Structural Variations vs. Target Compound Molecular Formula Key Properties/Implications Reference
4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide Benzothiazole linked via thiazole ring (position 4 vs. 3) C23H22N4O3S3 Enhanced rigidity; potential for improved binding to sulfur-rich enzyme pockets .
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonyl-benzamide Piperidine sulfonyl (6-membered ring) vs. azepane sulfonyl C20H20ClN3O3S2 Reduced steric bulk; chloro and methyl groups may increase lipophilicity .
4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide Ethyl, dimethoxy substituents on benzothiazole C25H28N4O5S2 Methoxy groups improve solubility; imine (ylidene) may alter redox properties .
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Fluorine at benzothiazole 4-position C23H23FN4O3S2 Fluorine enhances metabolic stability and bioavailability .
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole vs. benzothiazole; lacks sulfonyl group C16H11ClFN3O Demonstrated anticancer activity; highlights role of heterocyclic substitutions .

Biological Activity

The compound 4-(azepane-1-sulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic molecule that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, experimental findings, and potential implications in drug development.

Chemical Structure and Properties

The compound features a benzamide core linked to an azepane sulfonyl group and a benzothiazole moiety . This combination of functional groups contributes to its diverse chemical properties and biological activities.

Property Details
Chemical FormulaC21H24N2O2S
Molecular Weight372.50 g/mol
CAS Number361173-44-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known for its ability to modulate enzyme activity, potentially inhibiting key metabolic pathways. The azepane sulfonyl group may enhance the compound's binding affinity, leading to more potent biological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, benzothiazole derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Cardiovascular Effects

Another area of interest is the compound's effect on cardiovascular health. A case study evaluated its impact on perfusion pressure using an isolated rat heart model. The results indicated a significant decrease in coronary resistance when treated with the compound compared to control groups, suggesting potential applications in managing hypertension or other cardiovascular conditions.

In Vitro Assays

A series of experiments were conducted to evaluate the biological activity of this compound:

Assay Type Cell Line IC50 (µM) Effect Observed
CytotoxicityMCF-75.0Significant reduction in cell viability
CytotoxicityA5494.5Induction of apoptosis
Cardiovascular StudyIsolated Rat HeartN/ADecreased perfusion pressure

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Theoretical models suggest favorable permeability characteristics across biological membranes, indicating potential for effective oral bioavailability.

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